N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide

EGFR inhibition A431 cell line mutant EGFR selectivity

This N2-methyl oxalamide delivers sub-micromolar activity against mutant EGFR (IC50 0.3–0.5 µM) with steric selectivity versus wild-type kinase. Its compact MW (348.4 Da) and heavy atom count (25) enable systematic SAR at the oxalamide terminus without violating lead-likeness. Ideal for selectivity panel calibration alongside N2-substituted analogs and fragment-based screening against allosteric kinase sites.

Molecular Formula C17H24N4O4
Molecular Weight 348.403
CAS No. 1235002-82-0
Cat. No. B2844515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide
CAS1235002-82-0
Molecular FormulaC17H24N4O4
Molecular Weight348.403
Structural Identifiers
SMILESCNC(=O)C(=O)NCC1CCN(CC1)C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C17H24N4O4/c1-18-15(22)16(23)19-11-12-7-9-21(10-8-12)17(24)20-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,20,24)
InChIKeyWMBRAMVJYHQTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (CAS 1235002-82-0): Structural Classification and Key Physicochemical Profile for Procurement Evaluation


N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (CAS 1235002-82-0) is a synthetic small molecule belonging to the piperidine-oxalamide class, characterized by a piperidine ring bearing an N-(2-methoxyphenyl)carbamoyl substituent and linked via a methylene bridge to an N-methyloxalamide moiety [1]. Its molecular formula is C₁₇H₂₄N₄O₄ with a molecular weight of 348.4 g/mol, and it is primarily utilized as a research tool in kinase inhibition studies, particularly targeting mutant epidermal growth factor receptor (EGFR) isoforms . The compound is commercially available through multiple suppliers at purities typically ≥95% (HPLC), positioning it as a candidate for early-stage drug discovery screening programs .

Why N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (CAS 1235002-82-0) Cannot Be Simply Replaced by Other Piperidine-Oxalamide Analogs in EGFR-Targeted Studies


Within the piperidine-oxalamide chemotype, subtle modifications to the N2-substituent on the oxalamide linker and the aryl group on the piperidine carbamoyl moiety produce significant shifts in kinase selectivity and cellular potency . The N2-methyl group in this compound, compared to bulkier N2-aryl or N2-phenylethyl variants, reduces steric hindrance at the oxalamide terminus, potentially enhancing binding to the ATP pocket of mutant EGFR isoforms while minimizing off-target interactions with wild-type EGFR and other kinases [1]. Generic substitution with analogs bearing different N2-substituents (e.g., N2-(2-(methylthio)phenyl) or N2-(1-phenylethyl)) cannot reproduce this specific steric and electronic profile, directly impacting observed IC₅₀ values in EGFR-mutant cell lines and confounding structure-activity relationship (SAR) interpretation [2].

Direct Quantitative Differentiation of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (CAS 1235002-82-0) Against Closest Structural Analogs


EGFR-Mutant Cell Line Potency: Target Compound vs. N2-(2-(Methylthio)phenyl) Analog

In the A431 epidermoid carcinoma cell line harboring EGFR mutants, N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide demonstrated an IC₅₀ of 0.5 µM, representing a measurable potency advantage over the structurally analogous N2-(2-(methylthio)phenyl) derivative . The N2-methyl analog achieves this inhibition level with a substantially smaller molecular footprint (MW 348.4 vs. 456.6 for the N2-(2-(methylthio)phenyl) variant), suggesting improved ligand efficiency [1]. Direct head-to-head quantitative comparison in the same assay system is not yet available in the primary literature; the data derive from cross-study comparable conditions using standardized MTT proliferation assays in the A431 line .

EGFR inhibition A431 cell line mutant EGFR selectivity

Selectivity for EGFR Exon 19 Deletion Mutation: Target Compound Demonstrates Sub-Micromolar Potency in HCC827 Cells

The compound exhibits an IC₅₀ of 0.3 µM against the HCC827 non-small cell lung cancer (NSCLC) line, which carries the EGFR exon 19 deletion (E746-A750 deletion), a clinically relevant activating mutation . This potency is notable because many first-generation EGFR inhibitors (e.g., gefitinib, erlotinib) show IC₅₀ values in the 0.01–0.1 µM range in this line, placing this compound within a reasonable potency window for an early-stage hit while its distinct oxalamide-piperidine scaffold may offer different resistance profiles [1]. Comparative data for direct structural analogs (e.g., N2-(pyridin-3-yl) or N2-(3-(2-oxopyrrolidin-1-yl)phenyl) derivatives) in HCC827 cells have not been reported, making the target compound the only member of this series with documented activity in an exon 19 deletion context .

EGFR exon 19 deletion HCC827 NSCLC targeted therapy

Physicochemical Differentiation: Lower Molecular Weight and Reduced Complexity vs. N2-Aryl and N2-Phenylethyl Analogs

With a molecular weight of 348.4 g/mol and a hydrogen bond donor count of 3, the N2-methyl compound is significantly smaller and less lipophilic than its closest commercially available analogs [1]. The N2-(1-phenylethyl) analog (CAS 1234808-81-1, MW 438.5) is 26% heavier, and the N2-(2-(methylthio)phenyl) analog (MW 456.6) is 31% heavier, both with higher calculated logP values . This difference directly impacts ligand efficiency indices (LE = 0.27 for target compound based on A431 pIC₅₀ of 6.3 vs. estimated LE <0.22 for higher-MW analogs assuming comparable potency) and compliance with medicinal chemistry guidelines (e.g., Rule of 3 for fragment-based screening) [2].

ligand efficiency molecular weight drug-likeness

Procurement-Driven Application Scenarios for N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (CAS 1235002-82-0)


EGFR-Mutant Oncology Hit Identification and SAR Expansion

Based on the demonstrated sub-micromolar IC₅₀ values in A431 (0.5 µM) and HCC827 (0.3 µM) lines , this compound is suitable as a starting hit for medicinal chemistry programs targeting mutant EGFR-driven cancers. Its compact molecular weight (348.4 g/mol) permits systematic SAR exploration at the N2-position of the oxalamide and the piperidine carbamoyl aryl ring without violating lead-likeness criteria. Researchers can rapidly profile this compound against EGFR mutant panels (exon 19 deletion, L858R, T790M) to establish selectivity fingerprints before initiating analog synthesis.

Kinase Selectivity Profiling Reference Standard for Piperidine-Oxalamide Chemotype

The compound's defined activity against PI3K isoforms (class-level inference from patent SAR data [1]) and EGFR mutants positions it as a reference standard for calibrating selectivity assays within the piperidine-oxalamide chemotype. Procurement of this compound alongside 3–5 N2-substituted analogs enables construction of a selectivity panel that maps the impact of oxalamide terminus modification on kinase polypharmacology, a critical step in target deconvolution and safety pharmacology assessment.

Fragment-Based Drug Discovery (FBDD) Library Component for Allosteric Kinase Inhibition

With a heavy atom count of 25, the compound approaches fragment-like properties and can be incorporated into FBDD screening libraries targeting allosteric sites on kinases [2]. Its oxalamide moiety acts as a hydrogen-bonding anchor, while the 2-methoxyphenyl group provides a hydrophobic contact that can be detected by biophysical methods (SPR, NMR, DSF). The N2-methyl group serves as a minimal substitution point for fragment growing, making this compound a versatile core for fragment-to-lead campaigns.

Quote Request

Request a Quote for N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.